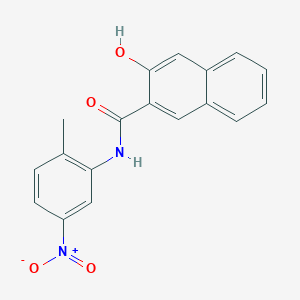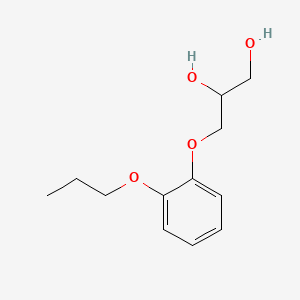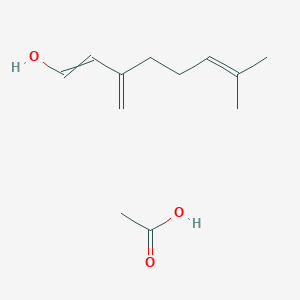![molecular formula C10H16S5 B14510005 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane CAS No. 62875-19-8](/img/structure/B14510005.png)
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[414725]tridecane is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and spiro configurations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to form the final product. Common reagents used in the synthesis include sulfur-containing compounds and catalysts that facilitate the formation of spiro structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Applications De Recherche Scientifique
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane exerts its effects involves interactions with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The spiro structure may also play a role in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyltridecane: A similar compound with a different arrangement of carbon and hydrogen atoms.
4,11-Dimethyl-tetradecane: Another related compound with a similar molecular formula but different structural features.
Uniqueness
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4147
Propriétés
Numéro CAS |
62875-19-8 |
|---|---|
Formule moléculaire |
C10H16S5 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
4,11-dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane |
InChI |
InChI=1S/C10H16S5/c1-7-9(3-5-11-7)13-10(15-14-9)4-6-12-8(10)2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RYBDZOBDWDKTMG-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCS1)SC3(CCSC3C)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

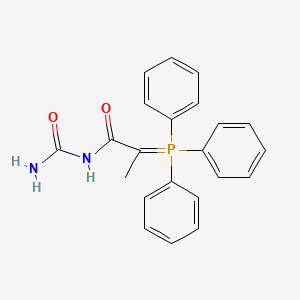
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
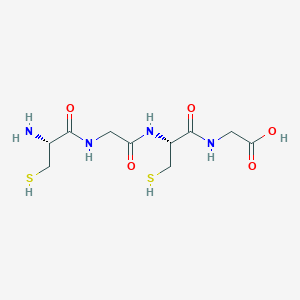
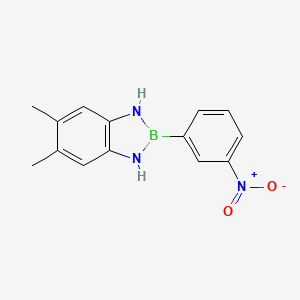
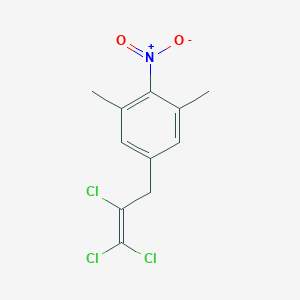

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
